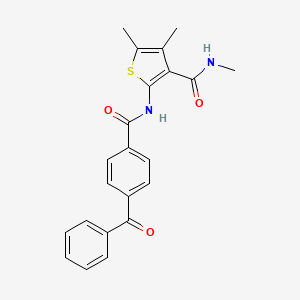

![molecular formula C17H19NO3 B2626373 1'-(Pent-4-enoyl)spiro[chroman-2,3'-pyrrolidin]-4-one CAS No. 1705898-58-3](/img/structure/B2626373.png)

1'-(Pent-4-enoyl)spiro[chroman-2,3'-pyrrolidin]-4-one

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

The compound “1’-(Pent-4-enoyl)spiro[chroman-2,3’-pyrrolidin]-4-one” is a spiro compound, which is a class of organic compounds that have two rings sharing a single atom . The shared atom is typically a quaternary carbon atom (a carbon atom bound to four other atoms). Spiro compounds are typically named by the size of the two rings .

Molecular Structure Analysis

The molecular structure of “1’-(Pent-4-enoyl)spiro[chroman-2,3’-pyrrolidin]-4-one” likely includes a five-membered pyrrolidine ring and a chroman ring, based on its name. The pyrrolidine ring is a common feature in many biologically active compounds .Chemical Reactions Analysis

The chemical reactions involving “1’-(Pent-4-enoyl)spiro[chroman-2,3’-pyrrolidin]-4-one” would likely depend on the specific functional groups present in the molecule. For instance, the enoyl group might undergo reactions typical of alkenes, such as addition reactions .Physical And Chemical Properties Analysis

The physical and chemical properties of “1’-(Pent-4-enoyl)spiro[chroman-2,3’-pyrrolidin]-4-one” would depend on its specific structure. For instance, its solubility would likely depend on the polarity of its functional groups .Wissenschaftliche Forschungsanwendungen

NMR Spectral and Structural Characterization

The synthesis and NMR spectral analysis, including ESI mass spectral and single crystal X-ray structural characterization of spiro[pyrrolidine-2,3'-oxindoles], provide insights into their structural properties. These studies highlight the utility of advanced spectroscopy and crystallography in determining the detailed structure of complex spiro compounds, which is crucial for understanding their reactivity and potential applications in medicinal chemistry and material science (Laihia et al., 2006).

Antimycobacterial Activity

Research on novel spiro-pyrido-pyrrolizines and pyrrolidines has demonstrated significant antimycobacterial activity against Mycobacterium tuberculosis and drug-resistant strains. This suggests that structurally related compounds, such as 1'-(Pent-4-enoyl)spiro[chroman-2,3'-pyrrolidin]-4-one, could be explored for their potential antimicrobial properties (Ranjith Kumar et al., 2009).

Organocatalytic Asymmetric Synthesis

The organocatalytic asymmetric synthesis of spiro[pyrrolidine-oxindoles] demonstrates the feasibility of producing spiro compounds with high enantiopurity and structural diversity. This methodology could be applied to the synthesis of this compound, enabling the production of enantiomerically pure compounds for research and drug development (Chen et al., 2009).

Solid-Phase Synthesis

Solid-phase organic synthesis routes targeting unsymmetrical polyamines and their conjugates have been developed, showcasing the versatility of solid-phase methods in the synthesis of complex organic molecules. This approach could potentially be adapted for the efficient synthesis of this compound and its derivatives, offering a scalable and modular route to these compounds (Carrington et al., 1999).

Zukünftige Richtungen

Wirkmechanismus

Target of Action

Compounds with a pyrrolidine ring, such as “1’-(Pent-4-enoyl)spiro[chroman-2,3’-pyrrolidin]-4-one”, are often used by medicinal chemists to obtain compounds for the treatment of human diseases . The specific targets of these compounds can vary widely depending on their structure and functional groups.

Mode of Action

The mode of action of these compounds often involves interactions with their targets that lead to changes in cellular processes. For example, some compounds with a pyrrolidine ring have been synthesized as selective androgen receptor modulators (SARMs), which interact with androgen receptors to modulate their activity .

Biochemical Pathways

The affected biochemical pathways can also vary widely. For example, compounds with a pyrrolidine ring can influence a variety of pathways, including those involved in the response to androgens .

Pharmacokinetics

The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of these compounds can be influenced by various factors, including the structure of the compound and the presence of functional groups . These properties can impact the bioavailability of the compound.

Result of Action

The molecular and cellular effects of the compound’s action depend on its specific targets and mode of action. For example, SARMs can have effects such as promoting muscle growth or bone density .

Eigenschaften

IUPAC Name |

1'-pent-4-enoylspiro[3H-chromene-2,3'-pyrrolidine]-4-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H19NO3/c1-2-3-8-16(20)18-10-9-17(12-18)11-14(19)13-6-4-5-7-15(13)21-17/h2,4-7H,1,3,8-12H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WJUISOVTHIWIFC-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CCCC(=O)N1CCC2(C1)CC(=O)C3=CC=CC=C3O2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H19NO3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

285.34 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![[1-[4-(Trifluoromethyl)phenyl]piperidin-4-yl]methanol](/img/structure/B2626296.png)

![3-{[3-(2,3-Dihydro-1-benzofuran-5-yl)pyrrolidin-1-yl]sulfonyl}pyridine](/img/structure/B2626299.png)

![2-[[1-[2-(3,4-Dimethylphenoxy)propanoyl]azetidin-3-yl]methyl]-6-methylpyridazin-3-one](/img/structure/B2626301.png)

![N-(cyclopropylmethyl)-N-[(2,4-dimethoxyphenyl)methyl]prop-2-enamide](/img/structure/B2626303.png)

![5-((4-Benzhydrylpiperazin-1-yl)(3-chlorophenyl)methyl)-2-methylthiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2626305.png)